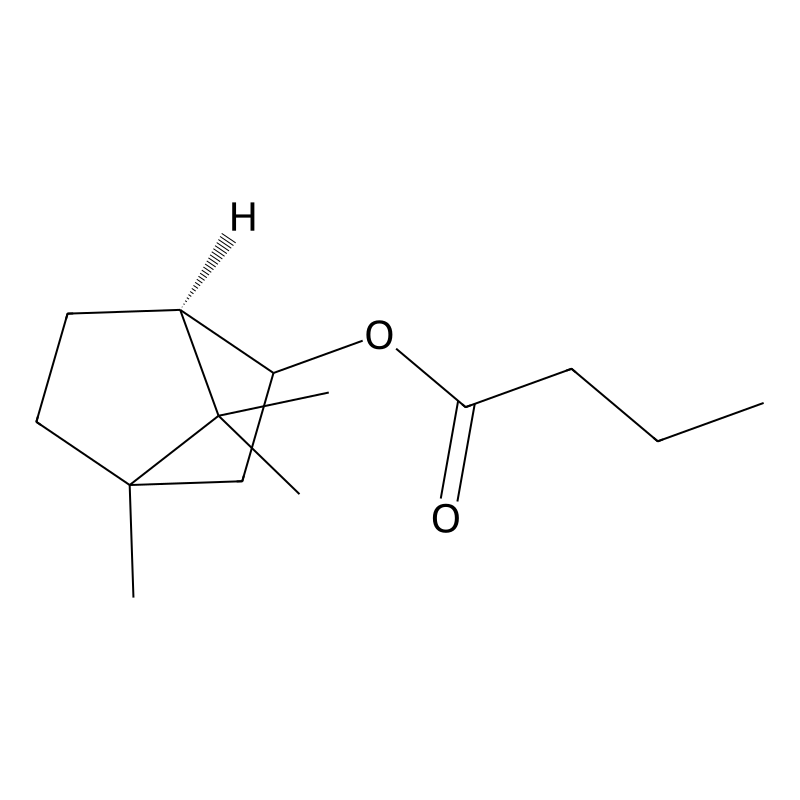Isobornyl butyrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Soluble (in ethanol)
Canonical SMILES
Isomeric SMILES
Isobornyl butyrate is an organic compound classified as an ester, specifically the butyrate ester of isoborneol. It is characterized by its pleasant fragrance, which is reminiscent of pine, making it valuable in the fragrance and flavor industry. The chemical formula for isobornyl butyrate is , and it has a molecular weight of approximately 224.34 g/mol. This compound is typically produced through the esterification of isoborneol with butyric acid under acidic conditions, resulting in a product that exhibits high selectivity and purity .
Isobornyl butyrate interacts with olfactory receptors in the nose, triggering the perception of a fruity odor. The specific mechanism by which this interaction occurs is not fully elucidated but likely involves the shape and functional groups of the molecule fitting into the binding pocket of the receptor.
The primary reaction involved in the synthesis of isobornyl butyrate is the esterification process, where isoborneol reacts with butyric acid. This reaction can be catalyzed by various acids, including sulfuric acid or heteropoly acids, which facilitate the removal of water and drive the formation of the ester. The reaction can be represented as follows:
This reaction typically proceeds with high selectivity and minimal side products when optimized conditions are maintained, such as temperature and catalyst concentration .
The synthesis of isobornyl butyrate can be achieved through several methods:
- Esterification Reaction: The most common method involves the direct reaction between isoborneol and butyric acid in the presence of an acid catalyst. This method can yield high selectivity for isobornyl butyrate.
- Catalytic Methods: Various catalysts can be employed to enhance the reaction efficiency:
- Continuous Flow Synthesis: Recent advancements include continuous flow systems that allow for more efficient production processes, reducing reaction times and improving safety by minimizing exposure to hazardous conditions .
Research into the interactions of isobornyl butyrate with other chemical compounds has primarily focused on its reactivity as an ester. Esters like isobornyl butyrate can undergo hydrolysis under acidic or basic conditions, leading to the regeneration of the corresponding alcohol (isoborneol) and carboxylic acid (butyric acid). Furthermore, studies indicate that esters can interact with various biological systems, potentially affecting metabolic pathways or exhibiting toxicity at certain concentrations .
Isobornyl butyrate shares structural similarities with several other esters, particularly those derived from terpenes. Here are some comparable compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Isobornyl acetate | Derived from acetic acid; commonly used in fragrances | |
| Bornyl acetate | Similar structure; derived from bornyl alcohol | |
| Bornyl butyrate | Closely related; exhibits similar odor properties | |
| Isopropyl butyrate | Different alcohol base; used primarily as a solvent |
Uniqueness of Isobornyl Butyrate
Isobornyl butyrate's unique characteristics stem from its specific structure derived from isoborneol, which imparts distinct olfactory properties not found in other similar compounds. Its synthesis route also allows for high selectivity and purity compared to other esters synthesized from more complex or less reactive alcohols .
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Density
Other CAS
Use Classification
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index








